N,N-dimethyl-10H-phenothiazine-10-carboxamide
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Overview
Description
N,N-dimethyl-10H-phenothiazine-10-carboxamide is a chemical compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry.
Preparation Methods
The synthesis of N,N-dimethyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with dimethylamine and a carboxylating agent under controlled conditions. Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
N,N-dimethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-10H-phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
N,N-dimethyl-10H-phenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
10-methyl-10H-phenothiazine: Another derivative with a methyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
N,N-dimethylphenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMOBBCUXTLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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